molecular formula C7H6BF3O4 B2491575 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 1354819-26-3

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2491575
CAS No.: 1354819-26-3
M. Wt: 221.93
InChI Key: KZPLYVRPYPBPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Scientific Research Applications

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond . The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid can be compared with other boronic acids such as:

The presence of the trifluoromethoxy group in this compound makes it unique, providing enhanced stability and reactivity compared to other boronic acids .

Properties

IUPAC Name

[2-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPLYVRPYPBPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-methoxy-5-(trifluoromethoxy)phenylboronic acid (23.0 g, 97.5 mmol) in dichloromethane (140 mL) was cooled to 0° C. and boron tribromide (9.4 mL, 10 mmol) was added drop-wise over 30 min. After stirring for 3 hours, additional boron tribromide (2 mL) was added. The reaction mixture was poured into ice water and stirred for 20 min. The dichloromethane was removed in vacuo and the white solid collected by filtration and washed with water before drying in vacuo to afford the title compound (20.8 g).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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